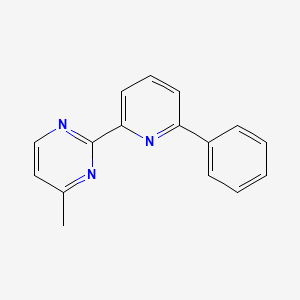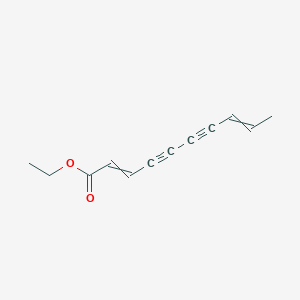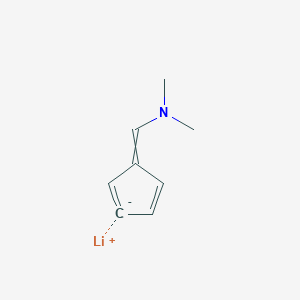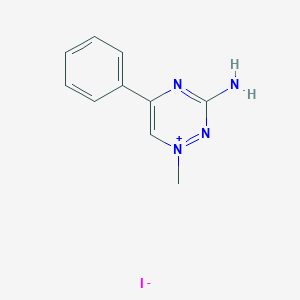
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the use of a multi-component condensation reaction, such as the Biginelli reaction, followed by Suzuki C–C cross-coupling . This method strategically installs the pyrimidine and pyridine rings adjacent to each other, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-step synthesis processes. These processes often employ catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as LED-induced Ru-photoredox Pd-catalyzed C–H arylation, has been explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like 3-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, methanol, room temperature.
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting key inflammatory mediators .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant therapeutic potential.
Uniqueness
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring with a phenylpyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .
特性
CAS番号 |
115179-06-1 |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
4-methyl-2-(6-phenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C16H13N3/c1-12-10-11-17-16(18-12)15-9-5-8-14(19-15)13-6-3-2-4-7-13/h2-11H,1H3 |
InChIキー |
QQZJRLPQPYQPDA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)C2=CC=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)



![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)

